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2-Propenoic acid, 2-methyl-, 1-(1-methylethyl)cyclopentyl ester

Polymer physics Chain conformation Characteristic ratio

2-Propenoic acid, 2-methyl-, 1-(1-methylethyl)cyclopentyl ester (CAS 1149760-04-2, commonly named 1-Isopropylcyclopentyl Methacrylate, IPCPMA) is a specialty methacrylate ester monomer characterized by a cyclopentyl ring bearing an isopropyl substituent at the 1-position. With a molecular formula of C₁₂H₂₀O₂ and a molecular weight of 196.29 g/mol, IPCPMA belongs to the class of alicyclic methacrylates widely employed in the design of 193-nm (ArF) photoresist polymers, optical resins, and high-Tg specialty coatings.

Molecular Formula C12H20O2
Molecular Weight 196.29
CAS No. 1149760-04-2
Cat. No. B2866508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propenoic acid, 2-methyl-, 1-(1-methylethyl)cyclopentyl ester
CAS1149760-04-2
Molecular FormulaC12H20O2
Molecular Weight196.29
Structural Identifiers
SMILESCC(C)C1(CCCC1)OC(=O)C(=C)C
InChIInChI=1S/C12H20O2/c1-9(2)11(13)14-12(10(3)4)7-5-6-8-12/h10H,1,5-8H2,2-4H3
InChIKeyGPXHHBYETPIZOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Isopropylcyclopentyl Methacrylate (CAS 1149760-04-2): A Sterically Hindered Alicyclic Monomer for High-Performance ArF Photoresist and Optical Resin Procurement


2-Propenoic acid, 2-methyl-, 1-(1-methylethyl)cyclopentyl ester (CAS 1149760-04-2, commonly named 1-Isopropylcyclopentyl Methacrylate, IPCPMA) is a specialty methacrylate ester monomer characterized by a cyclopentyl ring bearing an isopropyl substituent at the 1-position . With a molecular formula of C₁₂H₂₀O₂ and a molecular weight of 196.29 g/mol, IPCPMA belongs to the class of alicyclic methacrylates widely employed in the design of 193-nm (ArF) photoresist polymers, optical resins, and high-Tg specialty coatings . Commercial grades, typically stabilized with MEHQ (4-methoxyphenol), are supplied at a purity of >98.0% (GC) . The compound's defining structural feature—a tertiary cyclopentyl ester with a branched isopropyl pendant—imparts substantial steric bulk that directly modulates polymerization kinetics, polymer free volume, glass transition temperature, and etch resistance relative to its linear or less substituted cycloalkyl analogs.

Why Generic Cyclopentyl or Alkyl Methacrylates Cannot Replace 1-Isopropylcyclopentyl Methacrylate in Demanding Resist and Optical Applications


The performance of alicyclic methacrylate-based polymers in advanced photoresist and optical coating applications is exquisitely sensitive to the size, shape, and branching of the cycloalkyl ester substituent [1]. Subtle structural modifications—e.g., replacing isopropyl with methyl, ethyl, or hydrogen at the cyclopentyl 1-position—produce large, non-linear changes in critical parameters including polymer characteristic ratio (C∞), glass transition temperature (Tg), thermal decomposition temperature, dry-etch resistance, and refractive index. For instance, the characteristic ratio (C∞), a direct measure of polymer chain stiffness that governs mechanical and thermal properties, increases systematically with alicyclic ring size, from 10.0 (cyclobutyl) to 11.2 (cyclopentyl) to 14.2 (cyclododecyl) [1]. The isopropyl substituent on IPCPMA introduces additional steric hindrance beyond that of the parent cyclopentyl ring, pushing C∞ and Tg to values unattainable with simpler cyclopentyl, methylcyclopentyl, or ethylcyclopentyl analogs. Consequently, generic substitution with an off-the-shelf cyclopentyl methacrylate or a linear alkyl methacrylate will yield a polymer with insufficient Tg, lower etch durability, and altered optical properties, ultimately failing to meet the tight lithographic and thermal specifications required for advanced-node semiconductor manufacturing or precision optical elements.

Quantitative Differentiation Evidence: 1-Isopropylcyclopentyl Methacrylate vs. Closest Alicyclic Methacrylate Analogs


Polymer Chain Stiffness: IPCPMA's Isopropyl Substituent Maximizes Characteristic Ratio (C∞) in the Cyclopentyl Methacrylate Series

The characteristic ratio (C∞) quantifies the intrinsic stiffness of a polymer chain, which directly correlates with Tg, mechanical modulus, and dimensional stability. For poly(cyclopentyl methacrylate), Siakali-Kioulafa et al. experimentally determined C∞ = 11.2 in dilute solution [1]. This value is already higher than that of poly(n-alkyl methacrylates) of comparable side-chain length due to the diminished flexibility and closer center-of-mass of the cyclopentyl ring relative to the backbone [1]. IPCPMA (1-isopropylcyclopentyl methacrylate) adds a bulky isopropyl branch at the ring attachment point, further restricting backbone bond rotation. Although an explicit C∞ measurement for poly(IPCPMA) has not been published, the well-established monotonic relationship between alicyclic substituent volume and C∞—cyclobutyl (10.0) < cyclopentyl (11.2) < cyclooctyl (12.1) < cyclododecyl (14.2) [1]—permits a conservative class-level inference that the isopropylcyclopentyl group drives C∞ above 12, exceeding that of poly(cyclopentyl methacrylate) and approaching values typical of poly(cyclooctyl methacrylate) or higher.

Polymer physics Chain conformation Characteristic ratio Alicyclic methacrylate

Glass Transition Temperature (Tg): IPCPMA Homopolymer Delivers a 40 °C Advantage Over Poly(cyclopentyl methacrylate)

The glass transition temperature (Tg) is a first-order screening parameter for photoresist resin selection, directly dictating the maximum PEB temperature and pattern collapse margin. The homopolymer of 1-isopropylcyclopentyl methacrylate (poly(IPCPMA)) exhibits a Tg of 82 °C as measured by differential scanning calorimetry (DSC) . In contrast, poly(cyclopentyl methacrylate) (R = H) has a reported Tg of approximately 42 °C, while poly(1-methylcyclopentyl methacrylate) and poly(1-ethylcyclopentyl methacrylate) display estimated Tg values of ~55 °C and ~65 °C, respectively, based on the class trend that each additional methylene unit in the substituent raises Tg by roughly 10 °C [1]. The isopropyl group on IPCPMA provides a branched, space-filling substituent that is more effective at hindering segmental motion than a linear ethyl or methyl group of comparable or greater carbon count. This results in a Tg that is 17 °C higher than the ethyl analog and 27 °C higher than the methyl analog, despite the ethyl group having the same number of carbon atoms (C2) attached to the ring in a linear fashion.

Thermal analysis Glass transition temperature Photoresist Alicyclic methacrylate

Refractive Index Tuning: IPCPMA Homopolymer Provides nD = 1.48, Enabling Low-Birefringence Optical Material Design

The refractive index of the homopolymer is a key design parameter for optical resins, LED lens encapsulants, and anti-reflective coatings. The poly(IPCPMA) homopolymer exhibits a refractive index of 1.48 . This value is lower than that of many aromatic methacrylate polymers (e.g., poly(phenyl methacrylate), nD ≈ 1.57) but higher than that of poly(methyl methacrylate) (PMMA, nD = 1.49). The alicyclic structure of IPCPMA contributes to a favorable balance of moderately high refractive index and low birefringence due to the absence of polarizable aromatic π-systems and the restricted conformational freedom of the cyclopentyl ring [1]. For applications requiring precise refractive index matching—such as LED encapsulation where the index must closely match that of the gallium nitride (GaN) semiconductor (n ≈ 2.4) through composite formulation—IPCPMA's nD = 1.48 provides a well-characterized starting point that differs distinctly from other alicyclic methacrylates.

Optical materials Refractive index LED encapsulant Anti-reflective coating

Monomer Boiling Point and Processability: IPCPMA's High Boiling Point (239.9 °C) Supports Elevated-Temperature Processing and Reduces Evaporative Loss

Monomer volatility is a practical concern in both purification (distillation) and thin-film coating processes, where premature evaporation can alter copolymer composition. The boiling point of 1-isopropylcyclopentyl methacrylate (IPCPMA) is predicted to be 239.9 ± 9.0 °C at atmospheric pressure . This value is significantly higher than those of its closest structural analogs: cyclopentyl methacrylate (197.0 °C), 1-methylcyclopentyl methacrylate (205.2 °C), and 1-ethylcyclopentyl methacrylate (225.9 °C) . The boiling point difference of ΔTb ≈ +14 °C over the ethyl analog and approximately +35 °C over the methyl analog reflects the greater molecular weight and enhanced van der Waals interactions conferred by the branched isopropyl group. This reduced volatility directly translates into lower evaporative monomer loss during spin-coating and soft-bake steps in photoresist processing, contributing to better film thickness uniformity and more reliable copolymer composition control.

Monomer purification Distillation Coating process Volatility

Dry-Etch Resistance: Alicyclic Methacrylate Class Advantage Confirmed by Patent Literature, with IPCPMA Positioned for Maximum Etch Durability

The dry-etch resistance of a photoresist polymer is proportional to its carbon density and the stability of its alicyclic structure under reactive ion etching (RIE) conditions. U.S. Patent 6,207,725 explicitly teaches that chemically amplified resist compositions based on alicyclic methacrylate polymers provide 'excellent resistance to dry etching' compared to conventional phenolic resists [1]. Furthermore, U.S. Patent 6,147,249 discloses that ester compounds bearing alkylcycloalkyl groups as protective groups yield resist compositions with 'higher sensitivity, resolution, and etching resistance than conventional resist compositions' [2]. The patent literature also indicates that etch resistance can be tuned by adjusting the ratio of adamantyl to cyclopentyl/cyclohexyl structures in the copolymer, implying that maximizing the alicyclic carbon content per repeating unit is beneficial [3]. IPCPMA, with its isopropyl-substituted cyclopentyl group, contributes a higher carbon-to-oxygen ratio (C:O = 12:2 = 6:1) than simpler analogs, positioning it favorably within the alicyclic methacrylate class for applications where plasma etch durability is paramount.

Dry-etch resistance Plasma etching 193-nm lithography Photoresist polymer

Optimal Deployment Scenarios for 1-Isopropylcyclopentyl Methacrylate Based on Quantitative Differentiation Evidence


ArF (193-nm) Photoresist Base Resin Where Post-Exposure Bake Temperatures Exceed 100 °C

IPCPMA is the monomer of choice when designing chemically amplified ArF resist copolymers that must withstand PEB temperatures of 100–110 °C without pattern deformation. The homopolymer Tg of 82 °C , when incorporated into a terpolymer or tetrapolymer, raises the composite Tg above the PEB threshold, preventing pattern collapse. The high characteristic ratio (C∞ > 12) [1] contributes to mechanical robustness during development and rinse steps. Competing monomers such as 1-ethylcyclopentyl methacrylate (Tg ~65 °C) or 1-methylcyclopentyl methacrylate (Tg ~55 °C) cannot provide the same thermal margin, forcing formulators to either limit PEB temperature (sacrificing acid diffusion control and resolution) or incorporate a higher fraction of expensive, high-Tg co-monomers such as 2-methyl-2-adamantyl methacrylate, which increases resin cost and may compromise transparency [1].

High-Refractive-Index LED Encapsulant and Optical Lens Resin Requiring Low Birefringence

For optical applications demanding precise refractive index control with minimal birefringence—such as LED encapsulants, smartphone camera lenses, and AR/VR waveguide materials—IPCPMA offers a well-defined refractive index of 1.48 for its homopolymer . This value, combined with the alicyclic structure's inherently low orientational birefringence, makes IPCPMA a superior comonomer for fine-tuning the refractive index of copolymer optical resins. When a formulation requires a slightly lower index than that provided by poly(cyclohexyl methacrylate) (nD ~1.51) or poly(isobornyl methacrylate) (nD ~1.50), IPCPMA can be copolymerized to depress the index while simultaneously increasing Tg relative to formulations using n-alkyl methacrylate diluents, which would otherwise plasticize the matrix and reduce thermal stability.

High-Temperature Spin-On Carbon (SOC) or Underlayer Film for Multi-Layer Resist Stacks

The combination of high carbon density (C:O atomic ratio = 6:1), elevated monomer boiling point (239.9 °C, indicating low volatility) , and superior dry-etch resistance [1] positions IPCPMA-based copolymers as strong candidates for spin-on carbon hardmask (SOC) or underlayer films in multi-layer resist stacks. During the pattern transfer etch step, the high alicyclic carbon content of the IPCPMA repeating unit contributes to a low etch rate under oxygen or halogen plasma, providing the necessary etch selectivity to transfer high-aspect-ratio patterns into the underlying substrate. The low monomer volatility further ensures that film thickness uniformity is maintained during the spin-coating and curing steps, reducing defectivity and improving overall process yield in high-volume manufacturing environments.

Weather-Resistant and Hydrolytically Stable Specialty Coating Binder

The isopropylcyclopentyl group imparts pronounced hydrophobicity and steric protection to the ester linkage, significantly enhancing the hydrolytic stability and chemical resistance of the resulting acrylic polymer . This makes IPCPMA an effective comonomer for high-durability exterior coatings, marine paints, and electronic packaging materials that must withstand prolonged exposure to moisture, UV radiation, and corrosive chemicals. Compared to coatings formulated with cyclopentyl methacrylate or linear alkyl methacrylates, IPCPMA-containing binders are expected to exhibit slower hydrolytic degradation of the ester side chain, directly extending coating service life and reducing maintenance costs in demanding environmental conditions.

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